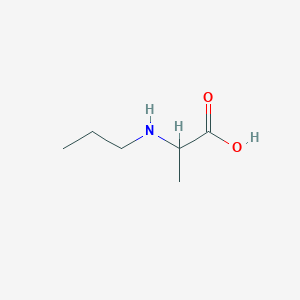
N-Propyl alanine, DL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propyl alanine, DL- is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral molecule that can exist in two enantiomeric forms, L- and D-.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Amino Acid-Based Polyacetylenes
Researchers have investigated the synthesis and polymerization of novel amino acid-derived acetylene monomers, including those based on N-Propyl alanine. These studies have led to the development of polymers with potential applications in materials science due to their unique properties such as specific rotation and helical conformation, suggesting their use in advanced material applications (Gao, Sanda, & Masuda, 2003).
Gas-Phase Structure of Alanine
The structural analysis of alanine in the gas phase has provided insights into its conformations, which is crucial for understanding its interactions in various scientific domains. These findings are significant for fields such as spectroscopy and molecular modeling, aiding in the design of molecules with specific properties (Blanco, Lesarri, López, & Alonso, 2004).
Peptide and Protein Synthesis
Innovative methods for peptide and protein synthesis involving N-Propyl alanine have been developed, such as native chemical ligation combined with desulfurization. This technique has expanded the toolbox for synthesizing complex polypeptides, offering new pathways in protein engineering and therapeutic development (Yan & Dawson, 2001).
Role of β-Alanine in Plants
Research into the biosynthesis and role of β-alanine in plants highlights the amino acid's significance beyond human physiology. Its involvement in stress response and other plant-specific pathways underlines the diversity of amino acid functions in biology, offering insights into plant resilience mechanisms and potential agricultural applications (Parthasarathy, Savka, & Hudson, 2019).
Alanine Metabolism and Enzymatic Activity
Studies on alanine metabolism, especially under hypoxic conditions, have shed light on its critical role in energy production and stress responses in organisms. Such insights are valuable for understanding metabolic adaptations and could inform strategies for crop improvement and therapeutic interventions (Sousa & Sodek, 2003).
Propiedades
IUPAC Name |
2-(propylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIMBUCRNZURQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901479 |
Source


|
| Record name | NoName_601 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl alanine, DL- | |
CAS RN |
138062-69-8 |
Source


|
| Record name | N-Propyl alanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138062698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-PROPYL ALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MHL9GT9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

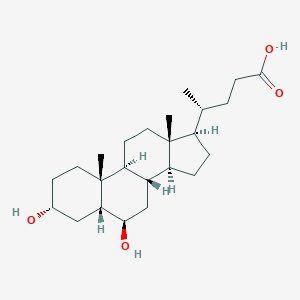

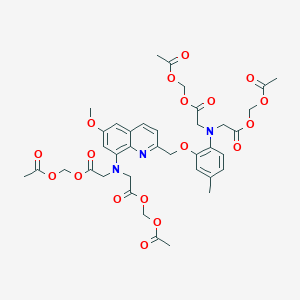
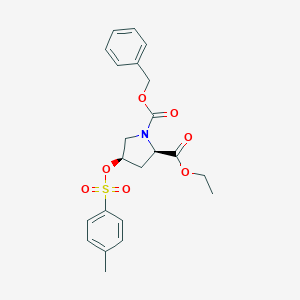
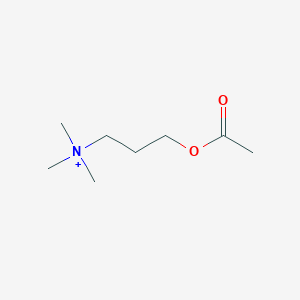
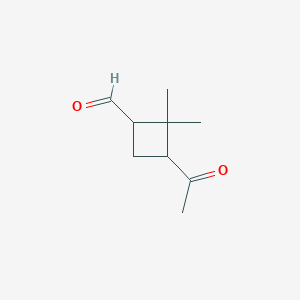
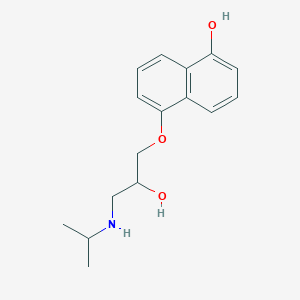

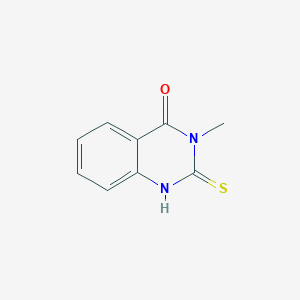

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)


